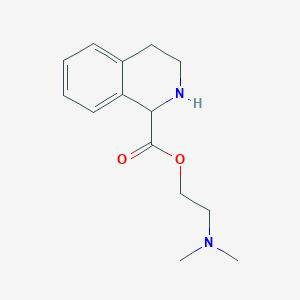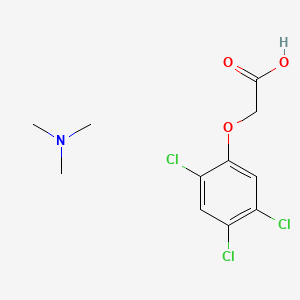
2,4,5-T trimethylamine salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,5-Trichlorophenoxyacetic acid trimethylamine salt is a compound derived from 2,4,5-Trichlorophenoxyacetic acid, a synthetic herbicide. This compound is known for its use in agriculture and forestry to control broadleaf weeds. The trimethylamine salt form enhances its solubility and ease of application.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2,4,5-Trichlorophenoxyacetic acid trimethylamine salt involves the reaction of 2,4,5-Trichlorophenoxyacetic acid with trimethylamine. The reaction typically occurs in a solvent such as water or an organic solvent under controlled temperature and pH conditions to ensure complete conversion to the salt form.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using continuous flow reactors. The process ensures high yield and purity by maintaining optimal reaction conditions and using high-quality raw materials. The final product is then purified and formulated for agricultural use.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, especially in the presence of strong oxidizing agents.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorine atoms.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as hydroxide ions or amines.
Major Products:
Oxidation: Formation of chlorinated phenolic compounds.
Reduction: Dechlorinated derivatives.
Substitution: Various substituted phenoxyacetic acid derivatives.
Scientific Research Applications
2,4,5-Trichlorophenoxyacetic acid trimethylamine salt has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.
Biology: Studied for its effects on plant growth and development.
Medicine: Investigated for potential therapeutic applications, although its use is limited due to toxicity concerns.
Industry: Widely used in agriculture for weed control and in forestry for managing undergrowth.
Mechanism of Action
The compound exerts its herbicidal effects by mimicking natural plant hormones called auxins. It disrupts normal plant growth processes, leading to uncontrolled growth and eventually plant death. The molecular targets include auxin receptors and signaling pathways involved in cell division and elongation.
Comparison with Similar Compounds
2,4-Dichlorophenoxyacetic acid: Another widely used herbicide with similar applications but different chemical properties.
Dicamba: A herbicide with a different mode of action but used for similar purposes.
Triclopyr: Another herbicide used for controlling woody plants and broadleaf weeds.
Uniqueness: 2,4,5-Trichlorophenoxyacetic acid trimethylamine salt is unique due to its specific chemical structure, which provides distinct solubility and reactivity properties. Its effectiveness in controlling a wide range of broadleaf weeds makes it a valuable tool in agriculture and forestry.
Properties
CAS No. |
6369-96-6 |
|---|---|
Molecular Formula |
C11H14Cl3NO3 |
Molecular Weight |
314.6 g/mol |
IUPAC Name |
N,N-dimethylmethanamine;2-(2,4,5-trichlorophenoxy)acetic acid |
InChI |
InChI=1S/C8H5Cl3O3.C3H9N/c9-4-1-6(11)7(2-5(4)10)14-3-8(12)13;1-4(2)3/h1-2H,3H2,(H,12,13);1-3H3 |
InChI Key |
NIUIAPURUKNXIY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C.C1=C(C(=CC(=C1Cl)Cl)Cl)OCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


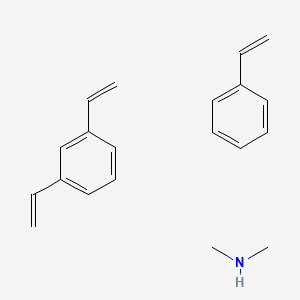

![3-[(Pyridin-2-yl)sulfanyl]pentane-2,4-dione](/img/structure/B13768983.png)
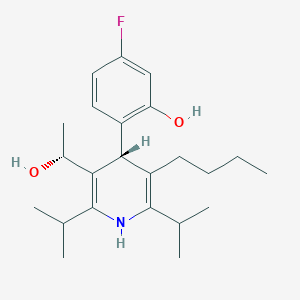


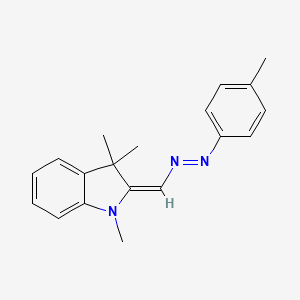
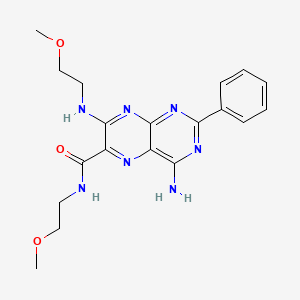

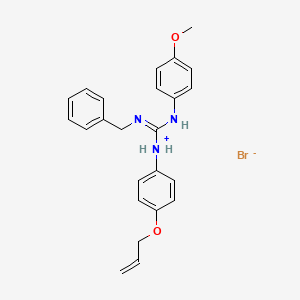
![[2-(2,4-Dichlorophenyl)-1-methylethyl]-hydrazine](/img/structure/B13769034.png)
